molecular formula C15H24N2OS B2432307 3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1529587-74-3

3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2432307
CAS No.: 1529587-74-3
M. Wt: 280.43
InChI Key: JOLSTRVVOQCDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a thiazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a tert-butyl-substituted thioamide with a halomethyl ketone under basic conditions to form the thiazole ring. This intermediate is then reacted with a bicyclic octane derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyridin-2-yl)piperazine-1-carboxylate tert-butyl ester
  • 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid

Uniqueness

Compared to similar compounds, 3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol stands out due to its unique combination of a thiazole ring and a bicyclic octane structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-14(2,3)12-9-19-13(17-12)8-15(18)6-10-4-5-11(7-15)16-10/h9-11,16,18H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLSTRVVOQCDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC2(CC3CCC(C2)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.